Product packaging for Protoapigenone(Cat. No.:)

Protoapigenone

Cat. No.: B1247589
M. Wt: 286.24 g/mol
InChI Key: DLMOVPAUHQQYHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Protoapigenone is a novel natural flavonoid compound isolated from the fern Thelypteris torresiana . It features a unique non-aromatic p-quinol B-ring, a structural characteristic that distinguishes it from common flavonoids like apigenin and is associated with its enhanced cytotoxic potency . This compound demonstrates significant in vitro antitumor activity against a broad spectrum of human cancer cell lines, including prostate (LNCaP), breast (MDA-MB-231, MCF-7), ovarian (MDAH-2774, SKOV3), liver (HepG2, Hep3B), and lung (A549) cancers . Its mechanism of action is multi-faceted, primarily involving the induction of mitochondria-mediated apoptosis. Research indicates that this compound induces a persistent activation of mitogen-activated protein kinases (MAPK), including p38 and JNK1/2 . This activation is preceded by a rapid increase in intracellular reactive oxygen species (ROS) and a decrease in glutathione levels, indicating that oxidative stress is a key initiator of its apoptotic pathway . Furthermore, treatment with this compound leads to hyperphosphorylation of Bcl-2 and Bcl-xL, loss of mitochondrial membrane potential, and activation of caspases, culminating in programmed cell death . Notably, in vivo studies have shown that this compound can suppress tumor growth in mouse xenograft models with no major side effects, highlighting its potential as a lead compound for anticancer drug development . Its cytotoxic effects are also reported to be more selective toward cancer cells compared to immortalized non-cancerous cells . This product is intended for research use only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H10O6 B1247589 Protoapigenone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H10O6

Molecular Weight

286.24 g/mol

IUPAC Name

5,7-dihydroxy-2-(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)chromen-4-one

InChI

InChI=1S/C15H10O6/c16-8-1-3-15(20,4-2-8)13-7-11(19)14-10(18)5-9(17)6-12(14)21-13/h1-7,17-18,20H

InChI Key

DLMOVPAUHQQYHA-UHFFFAOYSA-N

SMILES

C1=CC(C=CC1=O)(C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O

Canonical SMILES

C1=CC(C=CC1=O)(C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O

Synonyms

protoapigenone
WYC02

Origin of Product

United States

Origin and Biosynthetic Research of Protoapigenone

Natural Sources and Isolation Methodologies

The primary known natural source of protoapigenone is a fern, from which it was first identified and subsequently extracted for initial studies. plos.orgu-szeged.hu

This compound was first isolated from the Formosan fern Thelypteris torresiana (also referred to as Macrothelypteris torresiana). plos.orgplos.orgresearchgate.netresearchgate.net Bioactivity-guided fractionation of extracts from the whole plant led to the identification of this novel flavonoid. researchgate.netnih.govcapes.gov.br In its natural source, this compound co-exists with its likely biosynthetic precursor, apigenin (B1666066). researchgate.net The discovery of this compound from this fern was a crucial step, as prior to its synthesis, extraction from natural plant sources was the only method to obtain the compound. google.comgoogle.com

The isolation and purification of this compound from both natural sources and synthetic reaction mixtures employ various chromatographic techniques. The specific methods are often tailored to the complexity of the mixture and the scale of the preparation.

Initial extraction from plant material or synthetic reaction mixtures is typically performed using solvents like ethyl acetate (B1210297) (EtOAc). mdpi.com The crude extract is then subjected to one or more purification steps. Common techniques documented in research include solid-phase extraction (SPE), flash chromatography, and gel chromatography. plos.orgu-szeged.huplos.org For SPE, octadecyl silica (B1680970) is often used as the stationary phase, with elution by a methanol-water gradient. plos.orgplos.org Further purification is frequently achieved using column chromatography on stationary phases like silica gel or Sephadex LH-20. plos.orgnih.gov

The table below summarizes the purification techniques used in research studies.

Technique Stationary Phase Eluent/Solvent System Purpose
Solid-Phase Extraction (SPE) Octadecyl SilicaAqueous Methanol (e.g., 20% and 60% MeOH)Initial purification of crude reaction mixture. plos.orgnih.gov
Flash Chromatography Silica Geln-hexane:EtOAc:acetone solvent systems. plos.orgnih.govPurification of synthetic analogs. mdpi.complos.org
Gel Chromatography Sephadex LH-20Methanol (MeOH)Final purification step to yield pure this compound. plos.orgnih.gov
Preparative RP-HPLC C18Not specifiedUsed to obtain specific derivatives. mdpi.com

Investigating the Biosynthetic Pathways

The study of this compound's biosynthesis is centered on its clear structural connection to a common and widespread flavonoid, apigenin.

This compound is understood to have a close biosynthetic relationship with apigenin. plos.orgplos.org Apigenin is considered the conceivable biosynthetic precursor to this compound. acs.org This relationship is based on their structural similarities, where this compound possesses an unusual non-aromatic, oxidized B-ring, in contrast to the aromatic B-ring of apigenin. plos.orgacs.org The transformation from apigenin to this compound involves the oxidative dearomatization of this B-ring. mdpi.comresearchgate.net The co-existence of both compounds in Thelypteris torresiana further supports this precursor-product relationship. researchgate.net

The biosynthesis of this compound from apigenin is proposed to occur via an oxidative transformation. While the specific enzymes responsible for this conversion in Thelypteris torresiana have not been fully elucidated, chemical synthesis methods have been developed that mimic this key oxidative step.

The direct, one-step semi-synthesis of this compound from its precursor, apigenin, has been achieved on a gram scale. plos.orgnih.gov This transformation is an oxidative dearomatization of apigenin's B-ring, accomplished using a hypervalent iodine reagent, most notably [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA). mdpi.complos.orgresearchgate.net The reaction is typically performed in a non-nucleophilic polar solvent like acetonitrile (B52724), with a small percentage of water. mdpi.complos.org This laboratory synthesis supports the hypothesis that a similar oxidative process, likely enzyme-mediated, occurs in nature to produce this compound from apigenin. acs.org In silico studies suggest that the formation of a phenoxyl radical from apigenin is a possible intermediate step, with a subsequent radical attack at the 1' position leading to the this compound structure. u-szeged.hu

The table below details the key components used in the semi-synthesis that mimics the proposed biosynthetic transformation.

Role Compound/Reagent Function
Precursor ApigeninThe starting material and likely natural precursor. plos.orgacs.org
Oxidizing Agent [Bis(trifluoroacetoxy)iodo]benzene (PIFA)Induces the oxidative dearomatization of the B-ring. mdpi.complos.org
Solvent Acetonitrile:Water (9:1 v/v)Provides the reaction medium. mdpi.complos.org

Advanced Synthetic and Semi Synthetic Strategies for Protoapigenone and Its Analogs

Total Synthesis Approaches and Methodological Advancements

The first total synthesis of protoapigenone was a multi-step process reported in 2007. plos.orgnih.gov This linear synthesis involved six steps and was designed to circumvent challenges associated with the direct oxidation of the apigenin (B1666066) scaffold, particularly the potential for unwanted A-ring oxidation. researchgate.net The synthesis commenced with methoxymethyl-diprotected trihydroxyacetophenones and 4-benzyloxybenzaldehyde as starting materials. researchgate.net A key methodological step was the application of a hypervalent iodine reagent in the second-to-last step to install the characteristic p-quinol moiety on the B-ring of a 7-protected apigenin skeleton. researchgate.net The final step involved the removal of the protecting group to yield this compound. researchgate.net

**3.2. Semi-Synthetic Routes from Precursor Compounds

The limitations of the total synthesis approach prompted a shift towards more efficient semi-synthetic strategies, leveraging readily available flavonoid precursors.

A significant breakthrough was the development of an economical, one-step semi-synthesis of this compound directly from its biosynthetic precursor, apigenin. plos.orgnih.govnih.govplos.org This method obviates the need for the complex protecting group strategies that encumbered the total synthesis. plos.orgresearchgate.net The key transformation is an oxidative dearomatization of the B-ring of apigenin. mdpi.com This is achieved using the hypervalent iodine reagent [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA). plos.orgresearchgate.net The reaction is typically conducted by stirring apigenin with PIFA in a solvent system of acetonitrile (B52724) and water. plos.orgresearchgate.netmdpi.com This direct conversion represents a major methodological advancement, providing a straightforward and efficient route to the core this compound structure. iiarjournals.orgiiarjournals.org

Development of this compound Derivatives and Hybrid Compounds

The development of efficient synthetic routes has enabled the systematic exploration of the chemical space around the this compound scaffold, leading to the creation of numerous derivatives and hybrid molecules to probe and enhance biological activity.

A primary principle in the design of novel analogs is the understanding that the unusual non-aromatic, p-quinol B-ring is a critical pharmacophore for the compound's cytotoxic activity. nih.gov Precursors like apigenin, which possess a standard aromatic B-ring, are largely inactive in comparison. nih.gov Structure-activity relationship (SAR) studies have been central to guiding the synthesis of new derivatives. nih.goviiarjournals.orgiiarjournals.org

Key design strategies include:

A-Ring Modification : Altering the A-ring has proven to be a fruitful strategy. For example, replacing the benzene (B151609) A-ring with a naphthalene (B1677914) moiety to create naphthyl A-ring analogs was found to remarkably enhance cytotoxic activity. nih.gov

C-1' Substitution : The 1'-hydroxy group is crucial for potency, with 1'-hydroxy analogs consistently showing greater activity than their corresponding 1'-methoxy counterparts. nih.gov Further exploration via 1'-O-alkylation has revealed that for the this compound scaffold, increasing the length of the aliphatic side chain can be beneficial for cytotoxic activity. researchgate.netnih.gov However, this principle is not universally applicable across all protoflavones; for β-naphthoflavone derivatives, the addition of a 1'-O-alkyl side-chain led to decreased activity. plos.orgnih.gov

Hybrid Compounds : A more recent design principle involves creating hybrid molecules that combine the protoflavone pharmacophore with other biologically active scaffolds. For instance, hybrid compounds incorporating a chalcone (B49325) moiety have been synthesized to explore potential synergistic or novel antitumor actions. mdpi.com

The synthesis of 1'-O-alkyl protoflavone derivatives is a direct extension of the semi-synthetic method from apigenin or other 4'-hydroxyflavones. plos.orgmdpi.comiiarjournals.org The procedure utilizes the same PIFA-mediated oxidative dearomatization but modifies the solvent system. plos.org Instead of a mixture of acetonitrile and water, the reaction is carried out in a mixture of acetonitrile and the desired alcohol (e.g., methanol, ethanol, butanol). plos.orgnih.govmdpi.com This allows for the direct and simultaneous introduction of the O-alkyl group at the C-1' position, forming the corresponding 1'-O-alkyl ether in a single step. plos.orgnih.gov This efficient method has been used to generate a wide array of derivatives, such as this compound 1'-O-butyl ether and this compound 1'-O-propargyl ether, which have been instrumental in elucidating SAR and identifying analogs with enhanced potency. plos.orgresearchgate.netresearchgate.netresearchgate.net

Hybrid Compound Architectures (e.g., protoflavone-chalcone, thymoquinone-protoflavone)

The development of hybrid molecules, which combine two or more distinct pharmacophores into a single chemical entity, is an increasingly popular strategy in drug discovery. researchgate.netbiorxiv.org This approach aims to create synergistic effects, overcome drug resistance, or achieve multi-target activity, which is particularly advantageous for complex diseases like cancer. biorxiv.orgresearchgate.net In the context of this compound, this strategy has been employed to enhance its inherent biological activities by coupling it with other bioactive scaffolds, such as chalcones and thymoquinone (B1682898). mdpi.complos.org

Protoflavone-Chalcone Hybrids

The rationale for creating protoflavone-chalcone hybrids stems from the complementary antitumor properties of the two parent molecules. This compound is known to inhibit the Ataxia-Telangiectasia and Rad3-related (ATR) protein-dependent signaling pathway, which is crucial for DNA damage response in cancer cells. mdpi.comu-szeged.hu Chalcones, on the other hand, can act as pro-oxidant fragments, increasing reactive oxygen species (ROS) and inducing mitochondrial damage. mdpi.com By combining these two moieties, researchers aimed to create a hybrid compound with enhanced antitumor activity that simultaneously targets DNA repair mechanisms and cellular redox balance. mdpi.comnih.gov

A common synthetic strategy to link the protoflavone and chalcone units involves "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). mdpi.comnih.gov This method provides a stable and efficient way to form a 1,2,3-triazole linker between the two fragments. mdpi.commdpi.com

The general synthetic route involves:

Preparation of the Protoflavone Alkyne: this compound 1′-O-propargyl ether is synthesized from apigenin via a hypervalent iodine-induced oxidative dearomatization using [bis(trifluoroacetoxy)iodo]benzene (PIFA) in the presence of propargyl alcohol. mdpi.comnih.gov

Preparation of Chalcone Azides: Azide-functionalized chalcones are prepared separately.

CuAAC Reaction: The protoflavone alkyne and the chalcone azide (B81097) are coupled using a copper(I) catalyst (e.g., CuSO₄ and sodium ascorbate) to yield the final hybrid molecule. mdpi.comnih.gov

This synthetic approach has been used to generate a series of novel protoflavone-chalcone hybrids. mdpi.com Research findings indicate that these hybrids exhibit significantly enhanced cytotoxic activity against human breast cancer cell lines (MDA-MB-231 and MCF-7) compared to the individual fragments alone. mdpi.comnih.gov These hybrids were found to be potent inhibitors of ATR-mediated Chk1 activation, to disrupt the cellular redox balance leading to mitochondrial membrane depolarization, and to induce apoptosis and necrosis in cancer cells. mdpi.com

Table 1: Synthesis and Activity of Protoflavone-Chalcone Hybrids

Compound IDProtoflavone FragmentChalcone FragmentLinker TypeKey FindingsReference
3a-d This compound 1′-O-propargyl etherVarious substituted chalcone azides1,2,3-TriazoleShowed sub-micromolar IC₅₀ values against human breast cancer cells; inhibited ATR-dependent signaling and induced mitochondrial membrane depolarization. mdpi.comnih.gov

Thymoquinone-Protoflavone Hybrids

Another innovative hybrid architecture involves coupling protoflavones with thymoquinone (TQ), the primary bioactive compound from Nigella sativa seeds. plos.org Thymoquinone is a promising antitumor agent known to induce oxidative stress, generate hydrogen peroxide, and disrupt mitochondrial function, leading to cell cycle arrest and apoptosis. plos.org The goal of creating thymoquinone-protoflavone hybrids was to combine the ATR-inhibitory action of the protoflavone with the pro-oxidant and p53-pathway-interfering properties of thymoquinone. plos.org

The synthesis of these hybrids has been achieved by creating an ester linkage between the two parent molecules. plos.orgu-szeged.hu The general synthetic pathway is as follows:

Preparation of Protoflavone Alcohols: Various 1'-O-alkyl alcohol derivatives of this compound are synthesized from apigenin using PIFA-mediated oxidative dearomatization with the corresponding alcohol (e.g., methanol, butanol). nih.gov

Preparation of Thymoquinone Carboxylic Acid Derivatives: Thymoquinone is functionalized to introduce a carboxylic acid group. u-szeged.hu

Esterification: The protoflavone alcohol and the thymoquinone carboxylic acid are coupled using a dehydrating agent like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). plos.orgnih.gov

Eight new ester-coupled hybrids were synthesized and evaluated against multiple cancer cell lines, including those for breast cancer and glioblastoma. plos.org While the ester linkage was found to be susceptible to hydrolysis under cell culture conditions, some hybrids demonstrated significantly improved efficacy compared to a co-treatment with the individual fragments. plos.orgnih.gov For instance, one hybrid (compound 14 in the study) showed approximately three times higher efficacy against U-87 glioblastoma cells than the combination of its parent fragments and exhibited superior tumor selectivity. plos.orgresearchgate.net These findings suggest that thymoquinone-protoflavone hybrids are potential leads for developing new anticancer agents, particularly for glioblastoma. plos.orgnih.gov

Table 2: Synthesized Thymoquinone-Protoflavone Hybrids

Compound ID (in study)Protoflavone FragmentThymoquinone FragmentLinker TypeKey FindingsReference
10-17 Various 1'-O-alkyl protoapigenonesCarboxy-functionalized thymoquinoneEsterCompound 14 showed high activity against breast cancer cell lines and superior efficacy and selectivity against U-87 glioblastoma cells compared to parent fragments. plos.orgnih.gov

Investigational Biological Activities of Protoapigenone and Its Derivatives in Preclinical Models

Antineoplastic Activity in Diverse Cancer Cell Lines

Protoapigenone has demonstrated significant cytotoxic effects against human hepatic carcinoma cell lines, HepG2 and Hep3B. nih.gov In vitro assays have established its ability to inhibit the growth of these liver cancer cells. waocp.orgnih.gov The potency of this compound is often compared with its derivatives, which have been synthesized to explore structure-activity relationships. For instance, studies on 1′-O-alkyl this compound derivatives revealed that modifications to the side-chain can influence cytotoxic activity. One such derivative, this compound 1′-O-butyl ether, showed notably stronger activity against the Hep3B cell line compared to this compound itself. nih.govbrieflands.com

CompoundHepG2 IC₅₀ (µM)Hep3B IC₅₀ (µM)
This compound1.0014.26
This compound 1′-O-propyl ether4.0112.42
This compound 1′-O-butyl ether1.514.52
Doxorubicin (Control)0.170.14

The antineoplastic properties of this compound have been extensively investigated in breast cancer cell models, including the estrogen-dependent MCF-7 and the triple-negative MDA-MB-231 cell lines. nih.govresearchgate.net Research indicates that this compound induces apoptosis in MDA-MB-231 cells with approximately 10-fold greater potency than its well-known precursor, apigenin (B1666066). researchgate.net The mechanism of action in these cells involves the induction of oxidative stress, characterized by increased reactive oxygen species (ROS) and decreased intracellular glutathione (B108866), which subsequently leads to the persistent activation of mitogen-activated protein kinases (MAPK) and mitochondria-mediated apoptosis. researchgate.net

Furthermore, synthetic derivatives have been shown to possess enhanced activity. This compound 1′-O-butyl ether, for example, demonstrated significantly stronger cytotoxic effects against both MCF-7 and MDA-MB-231 cell lines when compared to the parent compound. nih.govbrieflands.com

CompoundMCF-7 IC₅₀ (µM)MDA-MB-231 IC₅₀ (µM)
This compound1.291.00
This compound 1′-O-propyl ether1.751.80
This compound 1′-O-butyl ether0.810.88
Doxorubicin (Control)0.300.29

This compound and its analogues have shown efficacy in preclinical models of human lung cancer. Studies on the A549 lung carcinoma cell line confirmed the cytotoxic activity of this compound and its derivatives. nih.govwaocp.orgnih.gov In the H1299 non-small cell lung cancer line, this compound was found to induce dose- and time-dependent cell death. mdpi.com The mechanism involves the induction of DNA damage, leading to apoptosis and cell cycle arrest at the G2/M phase. mdpi.com The synthetic derivative WYC-0209 has also demonstrated cytotoxic activity against lung cancer cell lines, and further optimization led to the development of WYC-241, which significantly inhibited colony formation and migration in A549 cells. researchgate.net

Compound/Cell LineIC₅₀ (µM)Time Point
This compound (A549)1.00Not Specified
This compound (H1299)6.1112 h
This compound (H1299)2.7424 h
This compound (H1299)1.4948 h

Preclinical studies have highlighted the potential of this compound as an agent against gynecological and prostate cancers. In human ovarian cancer cell lines MDAH-2774 and SKOV3, this compound exhibited significant cytotoxicity, whereas it did not show toxicity toward immortalized non-cancerous ovarian epithelial cells. nih.govnih.gov Its mode of action in these ovarian cancer cells includes arresting the cell cycle at the S and G2/M phases and inducing apoptosis by decreasing the levels of anti-apoptotic proteins like Bcl-xL and Bcl-2 and activating caspase-3. nih.gov

In human prostate cancer cells, this compound has been shown to inhibit cell growth by inducing both S and G2/M phase arrest and apoptosis. This activity is mediated through the activation of p38 mitogen-activated protein kinase (MAPK) and c-Jun NH2-terminal kinase (JNK) 1/2 signaling pathways.

Research into the direct effects of this compound on the U-87 glioblastoma cell line is limited in the available scientific literature. However, studies on its derivatives have shown activity against cervical cancer models. The synthetic this compound analogue, WYC02, has been found to inhibit the proliferation of cervical cancer cells. waocp.org This suggests that the this compound scaffold may be a promising base for developing compounds with efficacy against such cancers. Further investigation is required to fully determine the activity profile of this compound itself against these specific cell lines.

A significant aspect of the preclinical investigation of this compound and its derivatives is their activity against cancer cells that have developed resistance to multiple drugs. Studies have tested these compounds on a multidrug-resistant (MDR) mouse T-cell lymphoma cell line (L5178) that overexpresses the ABCB1 efflux pump, a common mechanism of drug resistance. waocp.orgnih.gov For many this compound derivatives, the cytotoxic activity was identical between the MDR cell line and its drug-sensitive parental counterpart, suggesting that these compounds are not substrates of the ABCB1 pump and can circumvent this resistance mechanism. waocp.orgnih.gov

Furthermore, certain derivatives have shown selectivity toward resistant cells. Specifically, 6-methylated protoflavone derivatives displayed a mild but statistically significant selectivity for the MDR cell line. waocp.orgnih.gov Another synthetic derivative was found to be highly potent against the KB-Vin multidrug-resistant oral carcinoma cell line. researchgate.net These findings suggest that protoflavones may serve as valuable leads for developing agents effective against MDR cancers. waocp.org

Antiviral Activities

Inhibition of Epstein-Barr Virus Lytic Cycle

This compound, a flavonoid isolated from Thelypteris torresiana, has demonstrated significant inhibitory effects on the lytic cycle of the Epstein-Barr virus (EBV) in preclinical studies. microbiologyresearch.orgmicrobiologyresearch.orgnih.gov The EBV lytic cycle is initiated by the expression of two immediate-early transcription factors, Rta (encoded by BRLF1) and Zta (encoded by BZLF1), which subsequently activate the transcription of various early and late viral genes. microbiologyresearch.orgmicrobiologyresearch.org

Research has shown that this compound effectively inhibits the expression of key EBV lytic proteins, including Rta, Zta, early antigen-diffuse (EA-D), and viral capsid antigen (VCA), in P3HR1 cells following chemical induction of the lytic cycle. microbiologyresearch.orgnih.gov This inhibition occurs at the transcriptional level, as evidenced by the reduced synthesis of BRLF1, BZLF1, and BMRF1 mRNA in the presence of the compound. microbiologyresearch.org Consequently, this compound treatment leads to a dose-dependent reduction in the production of EBV viral particles. microbiologyresearch.org For instance, treating cells with this compound concentrations of 0.31 mM and 0.63 mM reduced the viral genome percentages to 64.0% and 26.6%, respectively. microbiologyresearch.org

The primary mechanism underlying this inhibition is the targeted suppression of the transactivation function of the Zta protein. microbiologyresearch.orgmicrobiologyresearch.orgnih.gov this compound was found to reduce the transactivation activity of both Zta and a fusion protein containing the Zta transactivation domain (Gal4-Zta). microbiologyresearch.orgmicrobiologyresearch.org In contrast, the compound does not affect the ability of the Rta protein to activate its corresponding response element, indicating that the inhibitory action is specific to the Zta-mediated pathway. microbiologyresearch.orgmicrobiologyresearch.orgnih.gov

In an effort to develop less cytotoxic antiviral agents, a series of this compound derivatives were synthesized and evaluated. nih.govlih.lunih.gov Several of these analogs also showed significant activity against the EBV lytic cycle, with some exhibiting effects in the medium-low nanomolar range. nih.govlih.lunih.gov Notably, this compound 1′-O-isopropyl ether was identified as a promising derivative with a 73-fold selectivity for its antiviral activity over its cytotoxic effects, representing a 2.4-fold improvement in selectivity compared to the parent this compound compound. nih.govlih.lunih.gov

The inhibitory concentrations for this compound and its active derivatives on the expression of the EBV Rta protein are detailed below.

CompoundIC₅₀ (µM)
This compound0.127
This compound 1′-O-isopropyl ether0.467
Derivative 70.208
Derivative 80.285
Data sourced from immunoblotting analysis of EBV Rta protein expression in lytically induced P3HR1 cells. mdpi.comresearchgate.net

Modulatory Effects on HIV Integrase-related Pathways

The investigation into the antiviral properties of this compound has extended to the human immunodeficiency virus (HIV), primarily due to its structural characteristics. nih.gov The 5-hydroxyflavone (B191505) moiety, which is a core component of the this compound structure, is a recognized pharmacophore known to interact with HIV integrase. nih.govlih.lunih.gov HIV integrase is a critical enzyme for viral replication, responsible for inserting the viral DNA into the host cell's genome, a step for which there is no human homologue. nih.govnih.govwikipedia.org

Based on this structural premise, a study was conducted to evaluate a series of this compound analogs for their potential anti-HIV activity. nih.govlih.lunih.gov The research aimed to leverage the protoflavone scaffold to develop novel antiviral agents. nih.govlih.lu

The screening of these compounds yielded specific, albeit limited, results. nih.govnih.gov The findings from this preclinical evaluation are summarized in the table below.

Compound ClassScreening Outcome
This compound DerivativesOne compound identified with anti-HIV activity at the micromolar range.
Screening results for a series of 27 this compound derivatives. nih.govlih.lunih.gov

While the broader screening of twenty-seven derivatives identified three compounds with significant activity against the EBV lytic cycle, only one demonstrated activity against HIV. nih.govlih.lunih.gov This suggests that while the protoflavone scaffold holds potential for antiviral drug discovery, specific structural modifications are necessary to confer potent anti-HIV integrase activity. nih.gov

Elucidation of Molecular and Cellular Mechanisms of Action of Protoapigenone

Induction of Programmed Cell Death Pathways

Protoapigenone is a potent inducer of apoptosis, a form of programmed cell death crucial for eliminating cancerous cells. nih.govresearchgate.netnih.gov Its pro-apoptotic effects are observed across various cancer cell lines and are mediated through several interconnected biochemical events.

Apoptosis Induction and Related Biochemical Events

This compound triggers apoptosis through mechanisms that can be both dependent on and independent of reactive oxygen species (ROS). nih.govresearchgate.net In human breast cancer cells, this compound-induced apoptosis is preceded by an increase in intracellular ROS levels. nih.gov This oxidative stress is a critical initiator of the apoptotic cascade. The induction of apoptosis by this compound is also linked to the activation of mitogen-activated protein kinase (MAPK) pathways, including ERK, JNK, and p38. nih.gov

Furthermore, this compound treatment leads to the hyperphosphorylation of anti-apoptotic proteins Bcl-2 and Bcl-xL, which contributes to the initiation of the mitochondrial-mediated apoptosis pathway. nih.gov In some cancer cell lines, this compound and its analogs have been shown to induce apoptosis that is closely associated with their ability to cause oxidative stress. researchgate.net The pro-apoptotic activity of this compound has been observed in various cancer types, including lung, liver, and breast cancer. plos.orgresearchgate.net

Table 1: Biochemical Events in this compound-Induced Apoptosis

Cell Line Key Biochemical Event Outcome Reference
MDA-MB-231 (Breast Cancer) Increased ROS, persistent activation of MAPK (ERK, JNK, p38), hyperphosphorylation of Bcl-2 and Bcl-xL. Mitochondria-mediated apoptosis. nih.gov
DU145 (Prostate Cancer) Increased intracellular ROS, DNA damage, activation of ATM-p53-H2A.X pathway. Mitochondria-dependent cell apoptosis. researchgate.net
Prostate Cancer Cells Activation of p38 MAPK and JNK1/2. Induction of apoptosis. nih.gov
H1299 (Lung Cancer) Dose-dependent DNA damage. Induction of apoptosis. plos.org

Role of Caspase Activation (e.g., Caspase-3, PARP cleavage)

A central feature of apoptosis is the activation of a cascade of proteases known as caspases. This compound treatment has been shown to activate key executioner caspases, such as caspase-3. nih.govresearchgate.net The activation of caspase-3 leads to the cleavage of various cellular substrates, including poly(ADP-ribose) polymerase (PARP). nih.govresearchgate.netnih.gov

PARP is a nuclear enzyme involved in DNA repair. nih.gov Its cleavage by caspase-3 into 89 kDa and 24 kDa fragments is a hallmark of apoptosis, as it inactivates PARP and prevents DNA repair, thereby ensuring the completion of the apoptotic process. nih.govfrontiersin.orgmdpi.com Studies have demonstrated that this compound treatment results in increased levels of cleaved PARP and cleaved caspase-3 in cancer cells. nih.govresearchgate.net This activation of the caspase cascade is a critical step in the execution phase of this compound-induced apoptosis.

Mitochondrial Dysfunction and Membrane Potential Alterations

The mitochondrion plays a pivotal role in the regulation of apoptosis. This compound induces mitochondrial dysfunction, a key event in the intrinsic apoptotic pathway. nih.gov A critical indicator of mitochondrial health is the mitochondrial membrane potential (MMP or ΔΨm). sartorius.com this compound treatment leads to a loss of MMP in cancer cells. nih.gov

This disruption of the mitochondrial membrane potential is often a consequence of increased oxidative stress and the activation of pro-apoptotic proteins. nih.gov The loss of MMP can lead to the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytoplasm, which in turn activates the caspase cascade. frontiersin.org This process is a crucial link between the initial stress signals induced by this compound and the final execution of apoptosis. The dissipation of the mitochondrial membrane potential is considered an early event in the apoptotic process induced by this compound. nih.govsartorius.com

Cell Cycle Regulation and Arrest Mechanisms

In addition to inducing apoptosis, this compound exerts its anti-cancer effects by interfering with the cell cycle, leading to arrest at specific phases. This prevents cancer cells from proliferating and dividing.

G2/M Phase Cell Cycle Arrest

This compound has been consistently shown to induce cell cycle arrest at the G2/M phase in various cancer cell lines. researchgate.netnih.govresearchgate.netresearchgate.net This arrest prevents cells from entering mitosis. The molecular mechanism underlying this G2/M arrest involves the modulation of key regulatory proteins.

Treatment with this compound leads to an increase in the inactivated form of Cdc25C (phospho-Cdc25C at Ser216) and a decrease in the levels of activated cyclin B1 (phospho-cyclin B1 at Ser147), total cyclin B1, and cyclin-dependent kinase (Cdk) 2. nih.gov The Cdc2/cyclin B complex is a critical regulator of the G2/M transition, and its inhibition by this compound is a key factor in causing cell cycle arrest at this checkpoint. nih.govnih.govfrontiersin.org In some cancer cells, this compound-induced G2/M arrest is also associated with the activation of the p38 MAPK pathway. nih.gov

S Phase Cell Cycle Arrest

Besides G2/M arrest, this compound can also induce cell cycle arrest during the S phase, the period of DNA synthesis. nih.govresearchgate.netresearchgate.net This indicates that this compound can interfere with DNA replication in cancer cells. The S phase arrest induced by this compound has been observed in prostate cancer cells and is also linked to the activation of the p38 MAPK pathway. nih.gov In some contexts, the induction of S and G2/M phase arrest is associated with the generation of reactive oxygen species and subsequent DNA damage. researchgate.net The ability of this compound to halt the cell cycle at multiple checkpoints highlights its comprehensive anti-proliferative activity.

Table 2: Cell Cycle Arrest Induced by this compound

Cell Line Cell Cycle Phase Arrested Associated Molecular Events Reference
Prostate Cancer Cells S and G2/M Increase in inactive p-Cdc25C (Ser216), decrease in active p-cyclin B1 (Ser147), cyclin B1, and Cdk2. Mediated by p38 MAPK. nih.gov
DU145 (Prostate Cancer) S and G2/M Increased ROS, DNA damage, activation of ATM-p53-H2A.X and Chk1/Chk2 pathways. researchgate.net
H1299 (Lung Cancer) G2/M Not specified. researchgate.net

Cyclin and Cyclin-Dependent Kinase Modulation

This compound has been shown to impede cell cycle progression by modulating the levels and activity of key cyclin and cyclin-dependent kinase (CDK) proteins. In human prostate cancer cells, treatment with this compound leads to cell cycle arrest in the S and G2/M phases. nih.govaacrjournals.org This blockade is associated with specific changes in cell cycle regulatory molecules. A notable effect is the decrease in the levels of cyclin B1 and cyclin-dependent kinase 2 (Cdk2). nih.govaacrjournals.org Concurrently, there is a reduction in the activated form of cyclin B1 (phospho-cyclin B1 at Ser147) and an increase in the inactivated form of Cdc25C (phospho-Cdc25C at Ser216), a phosphatase that activates the cyclin B1/CDK1 complex. nih.govaacrjournals.org The p38 MAPK pathway, but not the JNK1/2 pathway, appears to be involved in this this compound-mediated cell cycle arrest by influencing the levels of Cdk2 and phosphorylated Cdc25C. nih.gov

Table 1: Effect of this compound on Cyclin and CDK Regulation in Human Prostate Cancer Cells

Protein Effect Observed Associated Cell Cycle Phase Reference
Cyclin B1 Decrease in protein level G2/M nih.govaacrjournals.org
p-Cyclin B1 (Ser147) Decrease in activated form G2/M nih.govaacrjournals.org
Cdk2 Decrease in protein level S nih.govaacrjournals.org

Modulation of Signal Transduction Pathways

This compound exerts its cellular effects by modulating critical signal transduction pathways involved in cell survival, stress response, and DNA damage repair.

A primary mechanism of this compound is the activation of the mitogen-activated protein kinase (MAPK) signaling pathways. nih.govnih.gov These pathways are crucial transducers of extracellular signals to intracellular responses, governing processes like cell proliferation, differentiation, and apoptosis. nih.govwaocp.org this compound has been observed to induce the activation of three major MAPK families: p38 MAPK, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK). nih.govaacrjournals.org This activation is often linked to the induction of oxidative stress. nih.govaacrjournals.org

This compound is a potent activator of the p38 MAPK pathway, a key cascade in cellular response to stress stimuli. nih.govaacrjournals.org In human prostate cancer cells (LNCaP), exposure to this compound leads to a significant and rapid increase in the phosphorylation of p38 MAPK. researchgate.net This activation is also observed in other cancer cell lines. aacrjournals.org The activation of p38 MAPK is a critical mediator of this compound-induced apoptosis. nih.govaacrjournals.org Furthermore, the upstream kinases responsible for activating p38 MAPK, namely MKK3/6, also show increased phosphorylation upon this compound treatment. researchgate.net The activation of p38 MAPK by this compound has been implicated not only in apoptosis but also in mediating cell cycle arrest at the S and G2/M phases. nih.govaacrjournals.org

Similar to p38 MAPK, the c-Jun N-terminal kinase (JNK) 1/2 pathway is strongly activated by this compound. nih.govnih.gov JNKs are a family of kinases responsive to stress stimuli like ultraviolet irradiation and osmotic shock, and they play a role in apoptosis. wikipedia.org In both prostate and breast cancer cells, this compound treatment results in the persistent activation of JNK1/2. nih.govnih.govresearchgate.net This activation is demonstrated by a marked increase in the phosphorylation of JNK1/2. researchgate.net The upstream kinase MKK4, which activates JNK, is also phosphorylated following exposure to the compound. researchgate.net The activation of JNK1/2 is a crucial event in this compound-induced apoptosis. nih.govaacrjournals.org Studies using pharmacological inhibitors or siRNA to block JNK1/2 expression have shown a reversal of the apoptotic effects of this compound. nih.gov

The extracellular signal-regulated kinase (ERK) pathway, typically associated with cell proliferation and differentiation, is also modulated by this compound. nih.govwikipedia.orgwikipedia.org In human breast cancer cells (MDA-MB-231), this compound treatment leads to the persistent activation of ERK. nih.gov The ERK pathway is a central signaling cascade that communicates signals from surface receptors to the nucleus. wikipedia.org While some studies on prostate cancer cells did not observe ERK phosphorylation, others on breast cancer cells clearly show its activation is required for this compound-induced apoptosis. nih.govresearchgate.net This suggests the involvement of the ERK pathway may be cell-type dependent. The activation of ERK, alongside p38 and JNK, is preceded by an increase in reactive oxygen species (ROS), indicating that oxidative stress is an upstream event triggering the MAPK response. nih.gov

Table 2: this compound's Effect on MAPK Pathway Components

Pathway Component Upstream Activator Effect of this compound Cell Line Example Reference
p38 MAPK MKK3/6 Increased Phosphorylation (Activation) LNCaP, HEK293T aacrjournals.orgresearchgate.net
JNK1/2 MKK4 Increased Phosphorylation (Activation) LNCaP, MDA-MB-231 nih.govresearchgate.net

A significant and distinct mechanism of this compound is its ability to inhibit the Ataxia-Telangiectasia and Rad3-Related Protein (ATR)-Checkpoint Kinase 1 (Chk1) signaling pathway. aacrjournals.orgresearchgate.netnih.gov The ATR-Chk1 pathway is a critical component of the DNA damage response (DDR), which is activated in response to single-stranded DNA that forms at stalled replication forks or sites of DNA damage. aacrjournals.orgd-nb.info

This compound (also referred to as WYC02 in some studies) and its derivatives have been identified as potent inhibitors of ATR-mediated signaling. aacrjournals.orgresearchgate.net The compound functions by inhibiting the activation of ATR's downstream targets, most notably Chk1. aacrjournals.orgresearchgate.net In the presence of DNA damage, ATR would normally phosphorylate and activate Chk1, which then orchestrates cell cycle arrest and DNA repair. d-nb.info However, this compound prevents this Chk1 phosphorylation. aacrjournals.org This inhibition of the ATR-Chk1 pathway disrupts the S-phase and G2/M checkpoints. aacrjournals.org By compromising this crucial DNA damage checkpoint and repair mechanism, this compound sensitizes cancer cells to DNA cross-linking agents like cisplatin, leading to enhanced tumor cell death both in vitro and in vivo. aacrjournals.orgnih.gov

Ataxia-Telangiectasia and Rad3-Related Protein (ATR)-Checkpoint Kinase 1 (Chk1) Pathway Inhibition

ATR-Mediated DNA Damage Response Disruption

This compound, along with its synthetic derivative WYC0209, has been shown to interfere with the DNA damage response (DDR), a critical cellular process for maintaining genomic stability. aacrjournals.orgresearchgate.net The DDR is primarily orchestrated by two key kinases: ataxia telangiectasia-mutated (ATM) and ataxia telangiectasia and Rad3-related (ATR). aacrjournals.orgmdpi.com While ATM is mainly activated by DNA double-strand breaks, ATR responds to a broader range of DNA damage, including that caused by UV radiation and replication stress. aacrjournals.orgmdpi.com

Research indicates that this compound and its derivatives can inhibit the ATR-mediated signaling pathway. aacrjournals.orgresearchgate.net Specifically, these compounds have been observed to prevent the activation of Checkpoint Kinase 1 (Chk1) and Fanconi anemia group D2 protein (FANCD2), which are crucial downstream targets of ATR. aacrjournals.orgnih.gov This inhibition of ATR signaling disrupts the DNA damage checkpoint and subsequent repair mechanisms. aacrjournals.orgnih.gov Interestingly, this compound does not appear to affect the activation of Chk2, a primary target of the ATM kinase, suggesting a selective action on the ATR pathway. aacrjournals.orgnih.gov

By disrupting the ATR-dependent signaling, this compound can sensitize cancer cells to agents that cause interstrand cross-links in DNA, such as cisplatin. aacrjournals.orgresearchgate.net This suggests that this compound's ability to interfere with the ATR checkpoint could be particularly effective in tumors where this pathway is constitutively active due to oncogene-induced replication stress or as a mechanism of tolerance to DNA-damaging agents. aacrjournals.org The inhibition of ATR-mediated activation of Chk1 is a significant finding, as this pathway is a key component of the replication-associated DNA damage response. researchgate.net

Impact on Genomic Integrity Maintenance

The maintenance of genomic integrity is a fundamental process that ensures the faithful transmission of genetic information from one generation of cells to the next. uni-goettingen.de This process relies on a complex network of DNA damage surveillance and repair mechanisms. uni-goettingen.de this compound has been shown to compromise genomic integrity by inducing chromosomal aberrations. aacrjournals.org

The disruption of the ATR-mediated DNA damage response by this compound directly contributes to its impact on genomic integrity. The ATR pathway plays a crucial role in activating cell cycle checkpoints, such as the S-M and G2-M checkpoints, to halt cell division and allow time for DNA repair. aacrjournals.org By inhibiting ATR signaling, this compound can lead to premature entry into mitosis despite the presence of unrepaired DNA damage, ultimately resulting in chromosomal instability. aacrjournals.org This effect on genomic integrity is a key aspect of its mechanism of action. Checkpoint kinases, which are affected by this compound, are critical for maintaining genome integrity in response to DNA damage. semanticscholar.org

Phosphatidylinositol 3-Kinase (PI3K) Signaling Pathway Modulation

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a central regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. frontiersin.orgnih.gov Aberrant activation of this pathway is a common feature in many human cancers, making it a significant target for therapeutic intervention. nih.govplos.orgtmc.edu

Inhibition of PI3K Family Proteins

Studies have indicated that the synthetic this compound, WYC02, has the potential to inhibit the PI3K signaling pathway. nycu.edu.twnih.gov It is speculated that WYC02 may directly inhibit the activities of the PI3K family of proteins. nycu.edu.twnih.gov This family includes several catalytic subunits such as PIK3CA, PIK3CB, PIK3CD, and PIK3CG. nycu.edu.tw

Downstream Effects on AKT1 and MTOR

The inhibition of PI3K proteins by this compound leads to significant downstream consequences for key signaling molecules, namely AKT1 (also known as Protein Kinase B) and the mammalian target of rapamycin (B549165) (mTOR). nycu.edu.twnih.gov AKT and mTOR are critical effectors of the PI3K pathway, and their activation is dependent on the upstream activity of PI3K. frontiersin.orgwikipedia.org

Upon PI3K activation, it phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). frontiersin.orgnih.gov PIP3 then recruits AKT to the cell membrane, where it is phosphorylated and activated. frontiersin.org Activated AKT, in turn, can phosphorylate and regulate a multitude of downstream targets, including mTOR. frontiersin.orgwikipedia.org

Studies have demonstrated that this compound (WYC02) treatment leads to the inhibition of the activities of both AKT1 and mTOR in cervical cancer cells. nycu.edu.twnih.gov This downstream suppression of AKT1 and mTOR signaling is a direct result of the reduced PI3K activity and protein expression. nycu.edu.twnih.gov The inhibition of the PI3K/AKT/mTOR pathway is a crucial mechanism through which this compound exerts its effects on cell proliferation and tumorigenesis. nycu.edu.twnih.govresearchgate.net

Oxidative Stress Induction and Redox Balance Modulation

Generation of Reactive Oxygen Species (ROS)

This compound and its analogues have been shown to induce oxidative stress by promoting the generation of reactive oxygen species (ROS). researchgate.netresearchgate.net ROS are highly reactive molecules and free radicals derived from molecular oxygen that can cause damage to cellular components such as DNA, lipids, and proteins. wikipedia.orgmdpi.com

In the context of cancer cells, a synthetic analogue of this compound, WYC02-9, was found to increase the production of intracellular ROS. researchgate.netnih.gov This elevation in ROS levels is a key initiating event in the cellular response to the compound. researchgate.net The induction of ROS-mediated DNA damage is a significant mechanism contributing to the effects of this compound and its derivatives. oncotarget.com The generation of ROS can lead to a state of oxidative stress when the cellular antioxidant capacity is overwhelmed. corconinternational.com Mitochondria are a primary source of ROS production within the cell. nih.govdovepress.com

The increased ROS generation triggered by this compound analogues has been linked to subsequent cellular events, including DNA damage and the activation of DNA damage response pathways. researchgate.netnih.gov For instance, the ROS-induced DNA damage can activate the ATM-p53-H2A.X pathway and checkpoint-related signals like Chk1/Chk2. researchgate.net This indicates a complex interplay between oxidative stress and the DNA damage response mechanisms initiated by these compounds.

Impact on Intracellular Glutathione (B108866) Levels

This compound has been observed to significantly influence the intracellular levels of glutathione (GSH), a critical antioxidant in mammalian cells. mdpi.com Research indicates that treatment of cancer cells with this compound leads to a decrease in the levels of intracellular glutathione. nih.gov This depletion of GSH is a key event, as glutathione plays a pivotal role in cellular defense against oxidative stress and in the detoxification of xenobiotics. mdpi.com The reduction in GSH levels is associated with an increase in reactive oxygen species (ROS), suggesting that this compound induces oxidative stress within the cells. nih.govresearchgate.net This alteration of the cellular redox balance is a crucial component of this compound's mechanism of action. The thiol-antioxidant N-acetylcysteine, a precursor for GSH synthesis, has been shown to counteract the effects of this compound, including apoptosis and MAPK activation, highlighting the importance of glutathione depletion in its cytotoxic activity. nih.gov Some flavonoids, like quercetin, have been shown to increase intracellular glutathione concentration by activating the promoter of γ-glutamylcysteine synthetase, the rate-limiting enzyme in GSH synthesis. nih.gov However, this compound's action appears to involve the depletion of existing glutathione stores, contributing to an oxidative cellular environment. nih.govcambridge.org

Link to MAPK Activation and Apoptosis

A significant aspect of this compound's mechanism of action is its ability to induce apoptosis in cancer cells through the sustained activation of mitogen-activated protein kinase (MAPK) pathways. nih.govnih.gov Studies have demonstrated that this compound treatment leads to the persistent activation of several key MAPKs, including extracellular signal-regulated kinase (ERK), c-Jun NH2-terminal kinase (JNK), and p38 MAPK. nih.govnih.govaacrjournals.org This activation is a critical step in initiating the apoptotic cascade.

The activation of these MAPK pathways by this compound is closely linked to the induction of oxidative stress. nih.govresearchgate.net An increase in intracellular reactive oxygen species (ROS) and a decrease in glutathione levels precede the activation of MAPKs. nih.gov The use of thiol-antioxidants can abolish this this compound-induced MAPK activation, indicating that oxidative stress is a required upstream event. nih.gov

Once activated, the MAPK pathways mediate downstream apoptotic events. For instance, the activation of p38 MAPK and JNK1/2 is considered a critical mediator in this compound-induced cell death. nih.govaacrjournals.org This is evidenced by the reversal of apoptosis when pharmacological inhibitors or specific small interfering RNA are used to block these kinases. nih.gov The activated MAPKs can lead to the hyperphosphorylation of anti-apoptotic proteins like Bcl-2 and Bcl-xL and a subsequent loss of mitochondrial membrane potential, ultimately triggering the execution phase of apoptosis. nih.gov In prostate cancer cells, the activation of p38 MAPK and JNK1/2 by this compound was associated with an increase in cleaved caspase-3 and poly(ADP-ribose) polymerase (PARP), which are hallmarks of apoptosis. nih.govaacrjournals.org

Table 1: Key Proteins in this compound-Induced MAPK-Mediated Apoptosis

Protein/Pathway Role in this compound's Mechanism of Action References
ERK Persistently activated by this compound treatment. nih.govcellapplications.com
JNK Persistently activated by this compound; its activation is linked to GSTπ inhibition. nih.govnih.govcellapplications.com
p38 MAPK Persistently activated by this compound; a critical mediator of apoptosis and cell cycle arrest. nih.govnih.govaacrjournals.org
Bcl-2/Bcl-xL Hyperphosphorylated following MAPK activation, leading to loss of function. nih.gov
Caspase-3 Cleaved and activated downstream of MAPK activation, executing apoptosis. nih.govaacrjournals.org

Enzyme Inhibition Mechanisms

Glutathione S-transferase π (GSTπ) Inhibition

This compound has been identified as an inhibitor of Glutathione S-transferase π (GSTπ), a key enzyme in cellular detoxification that is often overexpressed in tumor cells. nih.govnih.gov GSTπ can inhibit the activity of JNK, a member of the MAPK family, by direct protein-protein interaction. cellapplications.commdpi.com this compound's mechanism involves the thiol modification of GSTπ. nih.gov This modification disrupts the inhibitory interaction between GSTπ and JNK, leading to the activation of the JNK signaling pathway and subsequent apoptosis. nih.gov The ability of this compound to inactivate GSTπ is linked to the α,β-unsaturated ketone moiety in its B-ring structure, which can react with thiol groups. nih.gov By inhibiting GSTπ, this compound not only promotes apoptosis via JNK activation but may also sensitize cancer cells to other chemotherapeutic agents by hindering a primary detoxification pathway. nih.goveuropeanreview.org

Matrix Metalloproteinase (MMP) Activity Inhibition (e.g., by WYC02)

The synthetic this compound, also known as WYC02, has been shown to inhibit the activity of matrix metalloproteinases (MMPs). researchgate.net MMPs are a family of enzymes that degrade components of the extracellular matrix and play a crucial role in cancer cell invasion and migration. plos.orgnih.gov In studies on human cervical cancer cells, WYC02 was found to inhibit cell proliferation, migration, and invasion, and this was associated with the inhibition of MMP activity. researchgate.net Specifically, treatment with a broad-spectrum MMP inhibitor showed similar effects in attenuating cellular migration and invasion, supporting the role of MMP inhibition in the anti-cancer activity of WYC02. plos.org

DNA Damage Induction and Repair Pathway Interactions

This compound and its synthetic derivative WYC0209 have been shown to induce DNA damage and interfere with DNA damage response (DDR) pathways. aacrjournals.orgresearchgate.net Treatment with WYC02, a synonym for this compound, has been observed to cause chromosomal aberrations in Chinese hamster ovary cells. aacrjournals.orgresearchgate.net Furthermore, this compound has been reported to cause DNA strand breaks in lung and prostate cancer cells. aacrjournals.org

A particularly significant finding is that this compound and its derivatives can inhibit the Ataxia Telangiectasia and Rad3-related (ATR) protein-mediated DNA damage checkpoint and repair. aacrjournals.orgresearchgate.netnih.gov ATR is a critical kinase that, in response to DNA damage, phosphorylates and activates downstream targets like Chk1 to arrest the cell cycle and allow for DNA repair. frontiersin.orgnih.gov this compound has been shown to inhibit the activation of Chk1 and Fanconi anemia group D2 protein (FANCD2), both of which are key targets of ATR. aacrjournals.org However, it did not appear to affect the activation of Chk2, a target of the related kinase ATM. aacrjournals.org By inhibiting the ATR-Chk1 pathway, this compound can prevent the cell from properly responding to DNA damage, leading to an accumulation of genetic instability and potentially enhancing the cytotoxic effects of other DNA-damaging agents like cisplatin. aacrjournals.org

Table 2: this compound's Interaction with DNA Damage Response Pathways

Protein/Pathway Effect of this compound (WYC02) Consequence References
DNA Induces strand breaks and chromosomal aberrations. Genetic instability, apoptosis. aacrjournals.org
ATR Signaling Inhibits ATR-mediated signaling. Impaired DNA damage checkpoint and repair. aacrjournals.orgresearchgate.net
Chk1 Inhibits phosphorylation (activation) after DNA damage. Prevents proper cell cycle arrest in response to damage. aacrjournals.org
FANCD2 Decreases monoubiquitination. Impaired repair of DNA crosslinks. aacrjournals.org
Chk2 No significant inhibition of phosphorylation. Suggests specificity for the ATR pathway over the ATM pathway. aacrjournals.org

Other Identified Cellular Targets and Interactions

Beyond the well-defined mechanisms involving MAPK, GSTπ, and DNA repair pathways, research has pointed to other cellular targets and interactions of this compound. In prostate cancer cells, this compound-induced cell cycle arrest at the S and G2/M phases was associated with changes in the levels of key cell cycle regulatory proteins. nih.govaacrjournals.org Specifically, it led to an increase in the inactive, phosphorylated form of Cdc25C (at Ser216) and a decrease in the levels of activated cyclin B1 and cyclin-dependent kinase 2 (Cdk2). nih.govaacrjournals.org

Furthermore, studies on its synthetic analog, WYC02, in cervical cancer cells suggest an interaction with the PI3K signaling pathway. researchgate.net WYC02 was found to decrease the expression of PI3K family proteins, particularly PIK3CG, and inhibit the activity of downstream molecules such as AKT1 and MTOR. researchgate.net This inhibition of the PI3K/AKT/MTOR pathway was implicated in the suppression of cervical cancer cell proliferation and tumor growth. researchgate.net this compound has also been found to be active against the lytic cycle of the Epstein-Barr virus (EBV) by inhibiting the expression of lytic proteins. nih.govresearchgate.net

Structure Activity Relationship Sar Studies of Protoapigenone Derivatives

Influence of the p-Quinol B-ring Moiety on Biological Activity

The p-quinol B-ring is a critical determinant of protoapigenone's biological activity. A symmetric dienone structure with an unsubstituted p-quinol B-ring is considered essential for strong cytotoxic effects. mdpi.comresearchgate.net This moiety is believed to be associated with the thiol-reacting effect of this compound, contributing to its pro-oxidative and apoptotic activities. nih.gov The 1'-hydroxycyclohexa-2',5'-dien-4'-one B-ring is a key feature for the cytotoxic activity of this class of bioflavonoids. nih.gov

Modification of the B-ring can significantly alter the biological profile of this compound derivatives. For instance, saturation of the B-ring to form tetrahydroprotoflavones can lead to non-cytotoxic derivatives, highlighting the importance of the unsaturated dienone system for cytotoxicity. ga-online.org Conversely, certain modifications to the B-ring can shift the bioactivity profile, for example, by decreasing anti-Epstein-Barr virus (EBV) activity while increasing cytotoxicity. mdpi.com The unique three-dimensional structure conferred by the non-aromatic B-ring with its sp³-hybridized C-1' carbon is a key factor in the versatile pharmacology of protoflavonoids. mdpi.com

Role of 1'-O-Alkyl Side-Chains in Activity and Selectivity Profiles

The introduction of 1'-O-alkyl side-chains to the this compound scaffold has been a major focus of SAR studies, revealing a clear correlation between the nature of the alkyl group and the resulting biological activity and selectivity.

Generally, the presence of a free hydroxyl group at the C-1' position is associated with the strongest cytotoxic activities. iiarjournals.orgnih.gov Substitution at this position often leads to a decrease in cytotoxicity. iiarjournals.orgnih.gov However, the specific characteristics of the alkyl chain play a crucial role in modulating this effect.

Chain Length: Longer, non-branching aliphatic side-chains, such as a butyl group, can enhance or restore cytotoxic activity against certain cancer cell lines. researchgate.netplos.orgnih.gov For example, this compound 1'-O-butyl ether has demonstrated significantly stronger activity against Hep3B, MCF-7, and MDA-MB-231 human cancer cell lines compared to the parent this compound. plos.orgnih.govresearchgate.netnih.gov

Branching: In contrast, branched alkyl substituents, like an isopropyl group, tend to dramatically decrease cytotoxicity. mdpi.comresearchgate.net This reduction in cytotoxicity can be leveraged to improve the selectivity profile of the compounds. For instance, this compound 1'-O-isopropyl ether exhibits significantly reduced cytotoxicity while retaining potent anti-EBV activity, resulting in a much higher selectivity index compared to this compound. mdpi.com

Chemical Stability: An important practical advantage of 1'-O-alkyl substitution is the increased chemical stability of the B-ring compared to the unsubstituted p-quinol. mdpi.comresearchgate.net

These findings suggest that by carefully selecting the 1'-O-alkyl side-chain, it is possible to fine-tune the balance between cytotoxicity and other biological activities, such as antiviral effects, thereby creating derivatives with more desirable therapeutic profiles.

Table 1: Effect of 1'-O-Alkyl Substitution on the Biological Activity of this compound Derivatives

Compound1'-SubstituentEffect on CytotoxicityEffect on Anti-EBV ActivitySelectivity (Anti-EBV/Cytotoxicity)
This compound-OHStrongActiveModerate
This compound 1'-O-butyl ether-O-butylIncreased/RestoredMore active than isopropyl etherLower than isopropyl ether
This compound 1'-O-isopropyl ether-O-isopropylStrongly DecreasedActiveHigh

Impact of Substituents on A-Ring (e.g., C-7 Methoxy (B1213986) Group, Conjugated Aromatic Rings)

Modifications to the A-ring of the this compound skeleton also play a significant role in modulating biological activity and selectivity.

C-7 Methoxy Group: The presence of a methoxy group at the C-7 position can enhance cytotoxic selectivity towards specific cancer cell lines. For example, a C-7 methoxy group was found to significantly increase the potency of a this compound analog against the HepG2 human liver cancer cell line, making it over 14 times more active than the parent compound. nih.gov However, in some contexts, a free 7-OH group appears to be important for stronger activity, particularly when a longer aliphatic side-chain is present at C-1'. iiarjournals.org

Conjugated Aromatic Rings: The addition of a conjugated aromatic ring to the A-ring, as seen in naphthoflavone derivatives, generally leads to increased cytotoxicity against a range of human cancer cell lines, including Hep3B, MDA-MB-231, and MCF-7. nih.govnih.gov These more lipophilic derivatives often exhibit enhanced potency. plos.org However, the introduction of a 1'-O-alkyl side-chain in these naphthoflavone analogs tends to decrease their cytotoxic activity compared to the non-substituted counterparts, a trend opposite to that observed for this compound derivatives. plos.orgnih.govresearchgate.netnih.gov

Other Substitutions: Studies have shown that a 5,7-dimethoxy substitution pattern can enhance cytotoxic activity. nih.gov Conversely, a trimethoxy substitution resulted in a less active compound. nih.gov

These findings indicate that the A-ring is a viable site for modification to improve the potency and selectivity of this compound derivatives.

Correlation of Structural Modifications with Pathway Modulation

Structural modifications of this compound have been linked to distinct effects on cellular signaling pathways, providing insights into their mechanisms of action.

This compound and its potent synthetic analog, WYC0209, have been identified as inhibitors of the Ataxia Telangiectasia and Rad3-related (ATR) signaling pathway. iiarjournals.orgresearchgate.net This pathway is a critical component of the DNA damage response (DDR), and its inhibition is a promising strategy in cancer therapy. iiarjournals.org It is suggested that these compounds may not directly inhibit the ATR kinase enzyme activity but rather disrupt the activation process. aacrjournals.org

The pro-apoptotic effects of this compound are often associated with the induction of oxidative stress, which in turn leads to the persistent activation of mitogen-activated protein kinase (MAPK) pathways, including ERK, JNK, and p38. nih.gov This activation is a crucial step in initiating mitochondria-mediated apoptosis. nih.gov The α,β-unsaturated ketone moiety in the B-ring is thought to be responsible for the thiol-reacting properties that lead to this oxidative stress. nih.gov

In contrast, the parent compound apigenin (B1666066) induces apoptosis through mechanisms that are not dependent on ROS or MAPK activation. nih.gov This highlights how the oxidation of the B-ring to a p-quinol structure fundamentally alters the compound's mechanism of action. Furthermore, structural modifications can influence which specific pathways are modulated. For example, this compound has been shown to induce the phosphorylation of p38 MAPK and JNK1/2 in prostate cancer cells. researchgate.net

Design Strategies Based on SAR for Enhanced Therapeutic Potential

The wealth of SAR data has enabled the development of rational design strategies to create this compound derivatives with enhanced therapeutic potential. These strategies aim to optimize potency, selectivity, and drug-like properties.

Balancing Cytotoxicity and Selectivity: A key strategy involves modifying the 1'-O-alkyl side-chain to balance cytotoxic and other biological activities. For instance, introducing a branched alkyl group like isopropyl can reduce general cytotoxicity while preserving or enhancing activity against specific targets like EBV, thereby improving the therapeutic window. mdpi.com

Enhancing Potency through A-Ring Modification: The addition of a conjugated aromatic ring to the A-ring has been shown to be an effective strategy for increasing cytotoxic potency. nih.govnih.gov Similarly, targeted substitutions, such as a C-7 methoxy group, can be used to enhance activity against specific cancer cell lines. nih.gov

Improving Drug-like Properties: While not the primary focus of the provided information, 1'-O-alkylation also improves the chemical stability of the B-ring, which is a crucial factor for drug development. mdpi.comresearchgate.net

Hybrid Compound Design: A more advanced strategy involves creating hybrid molecules that combine the this compound scaffold with other pharmacophores to achieve synergistic effects or target multiple pathways. researchgate.net For example, combining this compound with a pro-oxidant ferrocene (B1249389) or chalcone (B49325) fragment is being explored to create novel antitumor agents. researchgate.net

Targeting Specific Cancer Vulnerabilities: Derivatives are being designed to exploit specific vulnerabilities in cancer cells, such as overexpression of efflux pumps in multidrug-resistant (MDR) cancer. Some 6-methylated protoflavones have shown mild selectivity towards MDR cell lines, suggesting they could be valuable leads for developing compounds that can overcome drug resistance. iiarjournals.orgiiarjournals.org

These design strategies, informed by a deep understanding of SAR, are paving the way for the development of a new generation of this compound-based therapeutics with improved efficacy and safety profiles.

Preclinical Efficacy and Pharmacodynamic Investigations of Protoapigenone

In Vitro Efficacy Assessments in Monolayer Cell Cultures

Protoapigenone has demonstrated significant antitumor activities in various human cancer cell lines grown in monolayer cultures. plos.orgresearchgate.net This traditional two-dimensional (2D) cell culture method, where cells grow on a flat surface, remains a foundational tool for initial drug screening due to its simplicity and cost-effectiveness. cellculturecompany.comfacellitate.com

The cytotoxic effects of this compound have been evaluated against a panel of human cancer cell lines, revealing a broad spectrum of activity. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, has been determined for several cell lines. For instance, this compound exhibits IC50 values ranging from 0.27 to 3.88 µg/mL in liver (HepG2, Hep3B), breast (MCF-7, MDA-MB-231), and lung (A549) cancer cell lines. plos.orgresearchgate.net Further studies have confirmed its activity in oral (Ca9-22) and prostate cancer cells. plos.orgresearchgate.net The compound has also been shown to induce dose-dependent DNA damage, apoptosis, and G2/M cell cycle arrest in a lung cancer cell line (H1299). researchgate.net

Research into this compound and its analogs has provided insights into structure-activity relationships. For example, some 1'-O-alkyl this compound derivatives have shown stronger cytotoxic activity than the parent compound in certain cell lines. plos.org Conversely, other modifications, such as those on the B-ring of b-naphthoflavone derivatives, resulted in decreased cytotoxicity. plos.org Interestingly, some 6-methylated protoflavone derivatives have exhibited mild but statistically significant selectivity towards a multidrug-resistant (MDR) mouse T-cell lymphoma cell line, suggesting a potential to overcome certain drug resistance mechanisms. iiarjournals.org The consistent activity of other derivatives on both parental and MDR cell lines indicates that protoapigenones may not be susceptible to efflux by the ABCB1 transporter, a common cause of drug resistance. iiarjournals.org

Below is a table summarizing the in vitro cytotoxic activity of this compound in various human cancer cell lines.

Cell LineCancer TypeIC50 (µM)
A549Lung0.23 - 3.88
HepG2Liver0.23 - 3.88
Hep3BLiver0.23 - 3.88
MCF-7Breast0.23 - 3.88
MDA-MB-231Breast0.23 - 3.88
Ca9-22OralNot specified
H1299LungNot specified
BG-1/AS4Ovarian165.3

Data compiled from multiple sources. plos.orgresearchgate.netiiarjournals.orgresearchgate.netsymbiosisonlinepublishing.com

Pharmacodynamic Biomarker Identification in Preclinical Models

Pharmacodynamic (PD) biomarkers are crucial tools in drug development. They are molecular indicators that show a drug is having the desired effect on its target within an organism. cancer.gov The use of PD biomarkers in preclinical models helps to establish a clear link between the drug, its target, and the biological response. cancer.govnih.gov This information is vital for making informed decisions about the progression of a drug candidate, selecting rational drug combinations, and optimizing treatment schedules. cancer.gov

In the context of this compound, which has been shown to inhibit ATR-dependent signaling, a key pathway in the DNA damage response, a relevant PD biomarker could be the phosphorylation status of proteins downstream of ATR, such as Chk1. oncotarget.com Identifying and validating such biomarkers in preclinical models, including cell lines and animal models, provides a method to measure the biological activity of this compound and its derivatives. cancer.govdrugtargetreview.com This allows for the assessment of target engagement and can help predict clinical efficacy. nih.govbiognosys.com The development of robust and reliable PD assays for use in preclinical specimens is a critical step in translating a promising compound from the laboratory to the clinic. cancer.gov

Ex Vivo Tissue Model Applications

Ex vivo tissue models offer a unique platform for preclinical drug testing that bridges the gap between in vitro and in vivo studies. imavita.com In this approach, fresh tumor tissue is obtained from a patient and maintained in a laboratory setting that preserves its original architecture and microenvironment. nih.govcreative-biolabs.com This allows for the evaluation of drug responses in a system that closely mimics the complexity of a human tumor, including the interactions between cancer cells and the surrounding stroma. nih.govrsc.org

This method has been successfully applied to various cancers, including prostate and bladder cancer, to assess the efficacy of chemotherapeutic agents. nih.gov Ex vivo models can provide valuable information on individualized drug responses, helping to guide treatment selection in a personalized medicine approach. nih.govnih.gov By preserving the native tissue environment, these models enable a more accurate prediction of a drug's antitumor effects and can be used to study mechanisms of drug resistance. imavita.comnih.gov The use of microfluidic systems can further enhance ex vivo models by providing a more physiologically relevant environment for the cultured tissue. rsc.org

Synergistic Effects with Other Investigational Agents in Preclinical Settings

Combining therapeutic agents is a common strategy in cancer treatment to enhance efficacy and overcome drug resistance. A synergistic effect occurs when the combined effect of two or more drugs is greater than the sum of their individual effects. mrctcenter.org Preclinical studies often investigate the potential for synergistic interactions between a new compound and existing or other investigational drugs. nih.gov

Preclinical Pharmacokinetic and Metabolic Research of Protoapigenone

In Vitro Plasma Protein Binding Studies (e.g., Albumin Binding)

The extent to which a drug binds to plasma proteins is a critical determinant of its pharmacokinetic behavior. Only the unbound fraction of a drug is free to diffuse across membranes, interact with therapeutic targets, and undergo metabolism and excretion. xenotech.comwikipedia.org For many drugs, particularly acidic compounds, serum albumin is the primary binding protein in plasma. sygnaturediscovery.com

In the case of protoapigenone, in vitro studies have been conducted to characterize its binding affinity for albumin. nih.gov Research has explored the albumin binding properties of this compound and several of its 1'-O-alkyl derivatives. nih.gov These studies are fundamental to understanding how structural features of the this compound scaffold influence its distribution in the bloodstream. The binding of a compound to plasma proteins can significantly affect its half-life and the concentration of the free, active drug available to exert its pharmacological effects. wikipedia.org

Interactive Table: Albumin Binding of this compound and its Derivatives

Compound Derivative Type Albumin Binding Affinity Reference
This compound Parent Compound Baseline nih.gov

Impact of Structural Modifications on Preclinical Pharmacokinetic Parameters (e.g., Lipophilicity)

The chemical structure of a drug molecule profoundly influences its pharmacokinetic properties. openaccessjournals.com Lipophilicity, the affinity of a compound for a lipid environment, is a key parameter that affects a drug's absorption, distribution, metabolism, and excretion (ADME). flashcards.world By strategically modifying the structure of a lead compound, medicinal chemists can optimize its pharmacokinetic profile. openaccessjournals.com

For this compound, research has demonstrated that structural changes, specifically the addition of 1'-O-alkyl groups, have a significant impact on its lipophilic character. nih.gov These modifications, in turn, influence the plasma albumin binding affinity of the derivatives. nih.govhpcr.jp An increase in the length of the aliphatic sidechain has been suggested to correlate with an increase in anticancer activity, whereas a branching side-chain can decrease it. researchgate.net This interplay between structural modification, lipophilicity, and plasma protein binding highlights a key strategy for modulating the pharmacokinetic behavior of this compound derivatives to potentially enhance their therapeutic efficacy. researchgate.net The goal of such modifications is to improve parameters like metabolic stability and bioavailability. openaccessjournals.com

Investigational Metabolic Transformations in Non-Human Biological Systems

Understanding how a compound is metabolized is a cornerstone of preclinical drug development. if-pan.krakow.pl In vitro metabolic stability assays, often using liver microsomes or hepatocytes from various species, are employed to predict a compound's in vivo behavior. nuvisan.com These studies help to identify potential metabolic liabilities and guide the design of more stable and effective drug candidates. srce.hr Metabolic stability is typically expressed as the in vitro half-life (t1/2) and intrinsic clearance (CLint). if-pan.krakow.plnih.gov

While specific metabolic transformation pathways for this compound in non-human biological systems are not extensively detailed in the provided search results, the synthesis of various derivatives points to an active area of investigation. mdpi.com For instance, the creation of 2'-methoxy-2',3'-dihydrothis compound 4'-oxime derivatives indicates that the protoflavone core is amenable to significant structural changes, which would likely be subject to metabolic enzymes. mdpi.com The development of synthetic analogues like WYC02-9, which was designed for improved stability, further underscores the importance of understanding and overcoming potential metabolic instability of the parent compound. researchgate.net The use of systems biology approaches with gut microbes like Eggerthella lenta is also emerging as a tool to understand the metabolic transformations of various compounds within the gut ecosystem, which could be applicable to flavonoids like this compound. nih.gov

Advanced Preclinical Models for Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions (e.g., Organ-on-a-Chip)

Traditional preclinical ADME studies have relied heavily on simplified cell cultures and animal models. tno.nl However, these models often fail to accurately predict human responses, leading to high attrition rates for drug candidates in clinical trials. nih.gov To bridge this gap, advanced in vitro models like organ-on-a-chip (OoC) technology are being developed. tno.nlnih.gov

Organ-on-a-chip platforms use microfluidic systems to create a dynamic 3D cellular environment that more closely mimics the function of human organs. mdpi.comthno.org These microphysiological systems can be used to model the absorption, distribution, metabolism, and excretion of drugs with greater accuracy than conventional methods. tno.nlemulatebio.com For instance, a "liver-on-a-chip" can provide a more physiologically relevant model for studying hepatic metabolism and predicting drug-induced liver injury. mdpi.com By integrating different organ models, such as gut, liver, and kidney chips, researchers can simulate the entire ADME process. tno.nl While the direct application of organ-on-a-chip technology to this compound is not yet reported in the provided literature, these advanced models represent the future of preclinical ADME testing and hold significant promise for refining our understanding of this compound's pharmacokinetic profile. mdpi.comthno.org

Advanced Methodologies and Technologies in Protoapigenone Research

Omics Technologies in Mechanism Elucidation (e.g., Proteomics, Metabolomics)

Omics technologies, which allow for the large-scale study of biological molecules, have been instrumental in deciphering the complex mechanisms underlying protoapigenone's effects. vulcanchem.comacs.org These high-throughput approaches offer a holistic view of the molecular and biochemical responses induced by the compound. vulcanchem.com

Proteomics: The comprehensive analysis of proteins and their expression levels has been a cornerstone in understanding how this compound functions at a molecular level. the-scientist.com Proteomic studies, often conducted through techniques like Western blotting, have revealed that this compound modulates a variety of key cellular proteins involved in critical pathways such as cell cycle progression and apoptosis. For instance, research has shown that this compound treatment leads to a decrease in the expression of proteins that promote cell cycle progression, including p-Cdk2 and Cyclin B1. nih.gov Concurrently, it influences the levels of apoptosis-related proteins, causing a reduction in anti-apoptotic proteins like Bcl-xL and Bcl-2, and an increase in cleaved PARP, a marker of apoptosis, through the activation of caspase-3. nih.govnih.gov

Furthermore, proteomic approaches have been crucial in identifying the signaling cascades affected by this compound. Studies have demonstrated the activation of p38 mitogen-activated protein kinase (MAPK) and c-Jun NH2-terminal kinase (JNK)1/2 as critical mediators of this compound-induced cell death. nih.gov In the context of viral infections, proteomics has shown that this compound can inhibit the expression of Epstein–Barr virus (EBV) lytic proteins, such as Rta, Zta, EA-D, and VCA, thereby suppressing the viral lytic cycle. microbiologyresearch.org These findings, which detail the specific proteins modulated by this compound, are vital for elucidating its precise mechanism of action.

Metabolomics: This field focuses on the systematic identification and quantification of the complete set of small-molecule metabolites in a biological system. nih.gov Metabolomic profiling can reveal the biochemical effects of a compound and help identify metabolic pathways that are perturbed. nih.govmdpi.com While large-scale metabolomic screening specifically for this compound's mechanism is an emerging area, existing studies have identified this compound as a relevant metabolite in broader metabolic profiling research. For example, in a plasma metabolic profiling study, this compound was among a cluster of metabolites that showed notable changes in patients with acute myocardial infarction, indicating its potential involvement in specific pathological states. uu.se The application of metabolomics is poised to provide further insights into how this compound affects cellular metabolism to exert its therapeutic effects. mdpi.com

Omics TechnologyKey Findings in this compound ResearchAffected Proteins/Metabolites
ProteomicsModulation of cell cycle, apoptosis, and viral protein expression. nih.govnih.govmicrobiologyresearch.orgp-Cdk2, Cyclin B1, Bcl-xL, Bcl-2, PARP, p38 MAPK, JNK1/2, Rta, Zta, EA-D, VCA. nih.govnih.govmicrobiologyresearch.org
MetabolomicsIdentified as a metabolite with altered levels in acute myocardial infarction. uu.seThis compound. uu.se

Computational Approaches in this compound Research

Computational methods have become indispensable in modern drug discovery, offering rapid and cost-effective ways to predict molecular interactions and guide the development of new therapeutic agents. researchgate.netosti.gov In this compound research, these in silico tools are used to model its interactions with biological targets and to design novel derivatives with improved activity.

Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a target protein, providing insights into the binding affinity and mode of interaction. mdpi.com Molecular docking studies have been employed to explore the binding of this compound and its synthetic analogue, WYC02, to various potential targets. researchgate.net For instance, the docking of WYC02 into the binding site of PIK3 catalytic subunits has been investigated to understand its anticancer mechanisms. researchgate.net Other studies have used molecular docking to confirm the binding of apigenin (B1666066), a related flavonoid, to targets like ribosomal protein S9 and to identify potential targets for this compound, such as estrogen receptor 1 and the viral protein NS1. researchgate.net These simulations are crucial for hypothesizing the molecular basis of this compound's activity and for the rational design of more potent inhibitors. researchgate.net

Pharmacophore Modeling: A pharmacophore represents the essential three-dimensional arrangement of features in a molecule that are responsible for its biological activity. volkamerlab.orgbabrone.edu.in These models are used to screen large compound libraries for molecules with similar features. volkamerlab.org For this compound and related flavonoids, the 5-hydroxyflavone (B191505) moiety is recognized as a known pharmacophore that contributes to its biological effects, such as the inhibition of HIV-integrase. mdpi.comresearchgate.net The unique, non-planar structure of this compound, with its p-quinol B-ring, is a key aspect of its pharmacophore that distinguishes it from other flavonoids and is believed to contribute to its versatile pharmacology. mdpi.comresearchgate.net

In silico target prediction methods use computational algorithms to identify potential protein targets for a given small molecule by analyzing its chemical structure and comparing it to databases of known drug-target interactions. creative-biolabs.commdpi.comnih.gov This approach reverses the traditional drug discovery paradigm by finding targets for compounds rather than finding compounds for a specific target. creative-biolabs.com For this compound, a synthetic version known as WYC02 was subjected to virtual screening to identify potential cellular targets. researchgate.net This initial in silico step was critical in guiding subsequent in vitro and in vivo studies to clarify its anticancer activity against cervical cancer cells. researchgate.net Such predictive models help to elucidate the mechanism of action, identify potential off-target effects, and discover new therapeutic applications for existing compounds. mdpi.com

Computational ApproachApplication in this compound ResearchExample/Finding
Molecular DockingPredicting binding modes and identifying potential protein targets. researchgate.netresearchgate.netDocking of WYC02 (a synthetic this compound) into the PIK3 catalytic subunit binding site. researchgate.net
Pharmacophore ModelingIdentifying key structural features for biological activity. mdpi.comresearchgate.netThe 5-hydroxyflavone moiety is a known pharmacophore for HIV-integrase inhibition. mdpi.com
In Silico Target PredictionIdentifying candidate cellular targets to guide experimental studies. researchgate.netcreative-biolabs.comVirtual screening was used to identify cellular targets for the synthetic this compound WYC02. researchgate.net

High-Throughput Screening Methodologies for Derivative Discovery

High-throughput screening (HTS) is a drug discovery process that utilizes automation to rapidly test thousands to millions of compounds for a specific biological activity. nih.govnih.gov This methodology is crucial for identifying "hits" from large chemical libraries that can be developed into lead compounds. nih.gov In this compound research, HTS principles are applied to screen newly synthesized derivatives for enhanced therapeutic properties, such as increased cytotoxicity against cancer cells or improved antiviral efficacy.

The discovery of more potent this compound analogues often involves the synthesis of a series of derivatives followed by systematic screening. For example, researchers have synthesized numerous 1'-O-alkyl-protoapigenone derivatives and tested their in vitro cytotoxic activity against a panel of human cancer cell lines, including HepG2, Hep3B, and MCF-7. researchgate.net This screening led to the identification of this compound 1'-O-butyl ether, which exhibited significantly stronger activity against several cell lines compared to the parent compound. researchgate.net Similarly, a library of 27 protoflavone analogues, including 18 new derivatives, was synthesized and screened for antiviral activity against HIV and EBV. mdpi.com This effort identified this compound 1′-O-isopropyl ether as a promising lead with a significantly improved selectivity index against the EBV lytic cycle compared to this compound. mdpi.com These examples, while perhaps not on the scale of industrial HTS, employ the same core methodology of parallel screening to efficiently discover derivatives with superior pharmacological profiles. acs.orgplos.org

Advanced Imaging Techniques for Cellular Response Analysis

Advanced imaging techniques are vital for visualizing the spatiotemporal dynamics of cellular processes and understanding how they are affected by therapeutic compounds. nih.govazolifesciences.com These methods provide high-resolution insights into the subcellular localization of proteins and the morphological changes that occur in response to treatment. cicancer.orghalolabs.com

In the context of this compound research, fluorescence microscopy has been a key tool for analyzing cellular responses. nih.gov For example, studies on WYC0209, a derivative of this compound, have utilized fluorescence microscopy and immunohistochemical staining to investigate its effects on cancer cells. aacrjournals.org This technique allowed for the visualization and quantification of key markers of the DNA damage response and cell cycle progression. Specifically, researchers used fluorescently labeled antibodies to track the levels and location of phosphohistone H3 (a mitotic marker) and γ-H2AX (a DNA damage marker). aacrjournals.org Microscopic evaluation revealed that treatment with the this compound derivative could override the DNA damage-induced G2–M checkpoint, forcing cells with damaged DNA into mitosis, a potentially lethal event for cancer cells. aacrjournals.org These imaging studies provide direct visual evidence of the cellular mechanisms targeted by this compound derivatives, complementing data from other methodologies like proteomics and flow cytometry. nih.govaacrjournals.org

Future Directions and Research Gaps in Protoapigenone Studies

Unexplored Biological Activities and Therapeutic Applications

Initial research has largely centered on the cytotoxic effects of protoapigenone against various cancer cell lines. researchgate.netajol.inforesearchgate.net However, its unique chemical structure, featuring a non-aromatic B-ring, suggests that its pharmacological potential may extend beyond oncology. researchgate.net For instance, some studies have noted its activity against the lytic cycle of the Epstein-Barr virus (EBV), and the core 5-hydroxyflavone (B191505) moiety is a known pharmacophore for inhibiting HIV-integrase. researchgate.net These preliminary findings warrant a more systematic investigation into its antiviral properties.

Furthermore, given the diverse biological roles of flavonoids, exploring other therapeutic areas such as anti-inflammatory, neuroprotective, or metabolic diseases could unveil novel applications for this compound and its analogs. ajol.infonih.gov The broad bioactivities of flavonoids, including antioxidant and chemopreventive effects, suggest that this compound's mechanism may involve multiple cellular pathways that could be harnessed for various therapeutic purposes. iiarjournals.orgiiarjournals.org

Deeper Characterization of Off-Target Interactions and Selectivity

A critical step in the development of any therapeutic agent is understanding its selectivity and potential off-target effects. nih.govsigmaaldrich.com While this compound has shown some selective toxicity towards cancer cells, a comprehensive characterization of its interactions with other cellular targets is lacking. researchgate.netnotulaebotanicae.ro For example, it is a potent inhibitor of the ATR-mediated activation of checkpoint kinase 1 (Chk1), a key component of the DNA damage response. researchgate.net However, its broader kinome profile and interactions with other signaling proteins remain largely unknown.

Advanced techniques like capture compound mass spectrometry (CCMS) or yeast three-hybrid (Y3H) systems could be employed for target deconvolution to identify both on-target and off-target protein interactions. criver.comhybrigenics-services.com This would provide a more complete picture of its mechanism of action and help in predicting potential side effects early in the drug development process. Understanding the polypharmacology of this compound is crucial for optimizing its therapeutic index and identifying patient populations most likely to benefit. hybrigenics-services.com

Optimization of Derivative Design for Enhanced Specificity

Medicinal chemistry efforts have already produced several this compound derivatives with modified activities. researchgate.netiiarjournals.org For example, the synthesis of 1'-O-alkyl derivatives has shown that modifying the side chain can either reduce or enhance cytotoxic activity. iiarjournals.orgiiarjournals.org Specifically, this compound 1'-O-butyl ether exhibited stronger activity against certain cancer cell lines than the parent compound. researchgate.net Another derivative, this compound 1′-O-isopropyl ether, demonstrated a significantly improved selectivity for antiviral activity over cytotoxicity. researchgate.net

Future derivative design should focus on enhancing specificity for desired targets while minimizing off-target interactions. zenodo.org Structure-activity relationship (SAR) studies have provided initial insights, indicating that substitutions on the B-ring and the presence of a free hydroxyl group at C-1' are important for activity. nih.goviiarjournals.org By leveraging computational modeling and rational drug design, new analogs can be synthesized to fine-tune the compound's properties, potentially leading to derivatives with superior efficacy and safety profiles. nih.gov The development of WYC0209, a potent synthetic analog, highlights the success of such strategies. iiarjournals.orgiiarjournals.org

Development of Novel Preclinical Models for Translational Research

To date, preclinical evaluation of this compound has primarily relied on traditional cell line-based xenograft models in nude mice. researchgate.netresearchgate.netresearchgate.net While these models have been instrumental in demonstrating in vivo anticancer activity, they have limitations in predicting clinical outcomes in humans. notulaebotanicae.ronih.gov

The development and use of more sophisticated preclinical models are essential for improving the translational relevance of these findings. nih.govosteology.org This includes the use of patient-derived xenografts (PDXs), which better recapitulate the heterogeneity and biology of human tumors. Other advanced models, such as organoids and humanized mouse models, could provide further insights into the efficacy and potential toxicities of this compound in a more physiologically relevant context. These models are crucial for providing the scientific justification needed to advance novel therapeutics into clinical trials. nih.gov

Integration of Multi-Omics Data for Systems-Level Understanding

A systems biology approach, integrating various "omics" data, can provide a holistic understanding of the cellular response to this compound. nih.govfrontiersin.orgbrjac.com.br While some studies have touched upon its effects on specific pathways, a comprehensive multi-omics analysis has not yet been performed. researchgate.net

Potential for Combination Strategies with Other Investigational Compounds

The future of cancer therapy likely lies in combination strategies that target multiple vulnerabilities simultaneously. nih.govnih.gov this compound's known activity as an inhibitor of the ATR-Chk1 pathway makes it a prime candidate for combination with agents that induce DNA damage, such as cisplatin. oncotarget.commdpi.com Preclinical studies have already shown that this compound and its derivatives can sensitize cancer cells to such agents. nih.govoncotarget.com

Investigating combinations with other targeted therapies is a promising avenue. alzdiscovery.org For example, combining this compound with inhibitors of other survival pathways could lead to synergistic effects and overcome potential resistance mechanisms. nih.gov Rational combination strategies, based on a deep understanding of the compound's mechanism of action and the underlying biology of the disease, will be crucial for maximizing its therapeutic potential. nih.goveuropa.eu

Q & A

Q. What established methods are used to synthesize Protoapigenone and its derivatives, and how do their yields compare?

this compound is primarily synthesized via a one-step semi-synthetic route from apigenin, enabling gram-scale production . Initial methods faced challenges with low yields (3.3% overall) and lengthy purification processes, but optimizations, such as using [bis(trifluoroacetoxy)iodo]benzene (PIFA) in aqueous alcohol, improved efficiency . Derivatives like 19-O-alkyl-protoapigenones are synthesized by introducing alkyl chains to the B-ring, with yields varying by chain length (e.g., 33–36% for ethyl and propyl derivatives) .

Q. What molecular mechanisms explain this compound’s cytotoxic effects in cancer cells?

this compound induces apoptosis via activation of p38 mitogen-activated protein kinase (MAPK) and c-Jun NH2-terminal kinase (JNK) pathways, leading to caspase-dependent cell death . It also causes DNA damage and G2/M phase arrest, as shown in lung cancer cells . In ovarian cancer models, it suppresses tumor growth by downregulating survivin and XIAP .

Q. What in vitro models are commonly used to evaluate this compound’s anticancer activity?

Standard cell lines include HepG2 (hepatic), A549 (lung), MCF-7 (breast), and MDA-MB-231 (triple-negative breast cancer) . Activity is quantified using IC50 values from dose-response curves, with this compound showing potency comparable to doxorubicin in some lines (e.g., IC50 = 0.127 µM in P3HR1 cells) .

Advanced Research Questions

Q. How can contradictions in SAR data between this compound derivatives and β-naphthoflavones be resolved?

While longer alkyl chains (e.g., butyl) enhance this compound’s cytotoxicity by increasing lipophilicity and stabilizing the pharmacophore , β-naphthoflavones exhibit reduced activity with similar modifications due to inherent structural differences in aromaticity and metabolic stability . Computational modeling of lipophilicity (logP) and molecular dynamics simulations can clarify these discrepancies .

Q. What experimental approaches assess this compound’s impact on specific cell cycle phases?

Cell synchronization (e.g., thymidine block for S phase) combined with flow cytometry is recommended. This compound targets S phase (DNA synthesis) and M/G2 phases (mitosis), as evidenced by cyclin B1 downregulation and p21 upregulation . Immunoblotting for phase-specific markers (e.g., CDK1 for G2/M) further validates these effects .

Q. How does alkyl chain length on this compound derivatives influence cytotoxic potency across cancer cell lines?

The 19-O-butyl derivative (compound 7) shows enhanced activity in Hep3B, MCF-7, and MDA-MB-231 cells (IC50 reductions of 30–50% vs. parent compound) . However, unsaturated chains (allyl, propargyl) reduce potency in A549 cells, likely due to steric hindrance or altered metabolic stability . Cross-cell line profiling and pharmacokinetic studies (e.g., plasma stability assays) are critical for optimizing chain length .

Q. What strategies improve this compound derivatives’ pharmacokinetics without compromising efficacy?

Alkylation at the 19-O position enhances metabolic stability by preventing re-aromatization to apigenin . Prodrug approaches (e.g., esterification) or nanoparticle encapsulation (e.g., PLGA-PEG) improve solubility and bioavailability, as demonstrated in CD133+ cancer stem cell targeting .

Q. How can researchers validate this compound’s synergy with chemotherapeutic agents?

Combinatorial studies with DNA cross-linkers (e.g., cisplatin) measure synergy via Chou-Talalay analysis. This compound sensitizes cells by inhibiting ATR-dependent DNA repair pathways, as shown in reduced IC50 values for cisplatin when co-administered . In vivo xenograft models with dual-agent dosing provide translational validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.